1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl- 1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl-
Brand Name: Vulcanchem
CAS No.: 34745-96-5
VCID: VC3704365
InChI: InChI=1S/C9H22N2O/c1-10(2)6-5-8-12-9-7-11(3)4/h5-9H2,1-4H3
SMILES: CN(C)CCCOCCN(C)C
Molecular Formula: C9H22N2O
Molecular Weight: 174.28 g/mol

1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl-

CAS No.: 34745-96-5

Cat. No.: VC3704365

Molecular Formula: C9H22N2O

Molecular Weight: 174.28 g/mol

* For research use only. Not for human or veterinary use.

1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl- - 34745-96-5

Specification

CAS No. 34745-96-5
Molecular Formula C9H22N2O
Molecular Weight 174.28 g/mol
IUPAC Name 3-[2-(dimethylamino)ethoxy]-N,N-dimethylpropan-1-amine
Standard InChI InChI=1S/C9H22N2O/c1-10(2)6-5-8-12-9-7-11(3)4/h5-9H2,1-4H3
Standard InChI Key QEOGKTCJGDHZDW-UHFFFAOYSA-N
SMILES CN(C)CCCOCCN(C)C
Canonical SMILES CN(C)CCCOCCN(C)C

Introduction

Structural Analysis and Properties

1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl- (CAS No. 34745-96-5) represents a complex molecular structure with distinctive functional arrangements. Analysis of its nomenclature reveals several key structural elements: a propanamine backbone (3-carbon chain with an amine group), a dimethylaminoethoxy substituent at position 3, and N,N-dimethyl substitution on the primary amine group. These structural features contribute to its fundamental physical and chemical characteristics .

It should be noted that there are discrepancies in the reported molecular formula across different chemical databases. Based on structural analysis of the compound name and available sources, the formula C9H22N2O appears most consistent with the described structure, as it accounts for all carbon, hydrogen, nitrogen, and oxygen atoms in the named functional groups .

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number34745-96-5
Molecular FormulaC9H22N2O
Molecular Weight174.28 g/mol
EINECS252-182-8
Structure TypePropanamine derivative

The molecular structure can be further analyzed to understand the spatial arrangement and potential reactive sites, which influences its chemical behavior in various contexts.

Table 2: Structural Components Analysis

Structural ElementDescriptionPotential Reactivity
Propanamine Backbone3-carbon chain with terminal amineBase structure providing primary framework
Dimethylaminoethoxy GroupEther linkage with dimethylamine terminalPotential for hydrogen bonding and nucleophilic interactions
N,N-dimethyl SubstitutionTwo methyl groups on nitrogenIncreased basicity compared to primary amines; steric effects
Ether LinkageC-O-C bondSusceptible to cleavage under acidic conditions

The compound is referenced by multiple designations in chemical literature, each emphasizing different aspects of its structure while describing the same molecular entity :

  • 3-[2-(dimethylamino)ethoxy]-N,N-dimethylpropylamine

  • 1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl-

  • 3-[2-(Dimethylamino)ethoxy]-N,N-dimethyl-1-propanamine

  • 3-[2-(dimethylamino)ethoxy]-N,N-dimethylpropan-1-amine

The documented synthesis of 1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl- involves specific reagents and reaction conditions. One established method, reported by Fakstorp and Christiansen in Acta Chemica Scandinavica (1957), describes a process using sodium in toluene followed by reaction with 2-chloroethyldimethylamine . This historical reference provides evidence of synthetic approaches dating back several decades, indicating the compound's longstanding presence in chemical research.

The reaction conditions described involve the use of sodium in toluene, followed by heating with 2-chloroethyldimethylamine, suggesting a Williamson ether synthesis type of reaction mechanism . This synthetic pathway demonstrates the methodical approach required for preparing this compound, with specific attention to reaction conditions.

Based on general principles of organic synthesis and the compound's structure, several synthetic approaches might be theoretically feasible, as outlined in Table 3.

Table 3: Potential Synthetic Approaches

ApproachKey ReagentsTheoretical Basis
Nucleophilic SubstitutionSodium salt of 3-hydroxypropyl-N,N-dimethylamine; 2-chloroethyldimethylamineSN2 reaction forming ether linkage
Williamson Ether SynthesisAlkoxide of 3-N,N-dimethylaminopropanol; haloethyldimethylamineFormation of ether bond under basic conditions
Reductive AminationAppropriate aldehydes; secondary amines; reducing agentsFormation of C-N bonds
Multistep SynthesisVarious intermediates with protected functional groupsSequential construction of the molecular framework

Predicted Chemical Behavior

While detailed experimental data on specific reactions is limited in the available sources, the structure of 1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl- suggests certain chemical behaviors based on its functional groups and structural characteristics.

The presence of tertiary amine groups suggests moderate to strong basicity, with potential for acid-base reactions and salt formation. These nitrogen centers can act as nucleophiles in various substitution and addition reactions, potentially making this compound useful in synthetic applications. Additionally, the nitrogen atoms and oxygen can potentially coordinate with metal ions, suggesting possible applications in coordination chemistry.

The compound's ability to participate in hydrogen bonding through its ether oxygen and amine groups may influence its solubility profile and interactions with polar solvents and biomolecules.

Table 4: Predicted Reactivity Patterns

Functional GroupTypical ReactionsPotential Products
Tertiary AminesAlkylation, Acylation, Salt formationQuaternary ammonium salts, Amides
Ether LinkageCleavage with strong acids, OxidationAlcohols, Aldehydes, Carboxylic acids
Combined StructureCoordination with metals, Complex formationMetal complexes, Multi-component systems
Entire MoleculeProtonation in acidic mediaWater-soluble salt forms

The presence of both basic nitrogen centers and an ether linkage creates a molecule with dual functionality, potentially allowing for selective reactions under different conditions. This bifunctional nature could be exploited in designing specific synthetic pathways or applications.

FieldPotential ApplicationsRelevant Structural Features
Synthetic ChemistryIntermediate compound, Building blockMultiple functional groups
Coordination ChemistryMetal complexation, Catalyst developmentNitrogen and oxygen donor sites
Pharmaceutical ResearchDrug discovery, Structure-activity studiesBifunctional character
Materials SciencePolymer additives, Surface modifiersAmphiphilic properties
Analytical ChemistryDerivatization reagent, Extraction agentChelating ability
Feature1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl-Related CompoundsSignificance
Chain Length3-carbon propyl backboneVaries in homologuesAffects hydrophobicity and mobility
Substitution PatternDimethylamino groups at both endsMay have different terminal groupsInfluences basicity and nucleophilicity
Ether LinkagePresent between carbon chainsMay be absent or positioned differentlyProvides conformational flexibility
Nitrogen CentersTwo tertiary amine groupsMay have primary or secondary aminesDetermines basicity profile

This comparative analysis highlights the unique structural features of 1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl- and provides a framework for understanding how these features might influence its behavior relative to similar compounds.

Research Gaps and Future Directions

The current literature presents several opportunities for advancing knowledge about 1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl-. Significant research gaps exist in comprehensive physical characterization, detailed reaction profiling, and specific application development.

A complete physicochemical profile, including determination of boiling point, melting point, solubility parameters, and partition coefficients, would provide fundamental data necessary for understanding this compound's behavior in various environments. Similarly, detailed spectroscopic characterization using NMR, IR, MS, and UV-Vis techniques would enable structural confirmation and purity assessment.

Quantitative studies of reaction kinetics and mechanisms would enhance understanding of this compound's chemical behavior, while screening for potential pharmaceutical or biochemical activities could reveal unforeseen applications. Development of more efficient and selective synthetic routes represents another valuable research direction.

Table 7: Prioritized Research Directions

Research AreaPotential MethodologiesExpected Outcomes
Physical CharacterizationThermal analysis, CrystallographyComplete physicochemical profile
Spectroscopic AnalysisNMR, IR, MS techniquesStructural confirmation and purity assessment
Reaction StudiesKinetic experiments, Mechanistic investigationsUnderstanding of chemical behavior
Synthetic OptimizationCatalyst screening, Condition optimizationMore efficient preparation methods
Application DevelopmentTargeted screening, Structure-activity relationshipsNew practical uses
Computational StudiesMolecular modeling, Quantum calculationsPredictive insights into reactivity
Analytical TechniqueInformation ProvidedSpecific Applications
HPLCPurity profile, QuantitationQuality control, Reaction monitoring
GC-MSMolecular confirmation, Volatiles analysisTrace analysis, Structure verification
NMR SpectroscopyStructural details, Isomer identificationComplete structure elucidation
IR SpectroscopyFunctional group identificationConfirmation of amine and ether groups
Elemental AnalysisEmpirical formula confirmationPurity assessment, Composition verification

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